molecular formula C25H26N6O2S B2746748 2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 852376-98-8

2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2746748
CAS RN: 852376-98-8
M. Wt: 474.58
InChI Key: ISHSFLHMLPPGKX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazole ring and a thiadiazine ring . Triazoles are a class of five-membered aromatic azole chain compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Thiadiazines are another class of heterocyclic compounds that have wide applications as synthetic intermediates and promising pharmaceuticals .

Scientific Research Applications

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis of compounds related to 2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone have been explored in various studies. These compounds often involve complex reactions such as heterocyclization, leading to the formation of structures with significant biological activity. For instance, the heterocyclization of acetamidrazones has been investigated to synthesize 1,2,4-triazolo[4,3-a]pyridines, highlighting the synthetic versatility of related compounds through the manipulation of ethoxycarbonylacetamidrazones and similar intermediates (Cocco, Congiu, Onnis, & Maccioni, 1991). Moreover, the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines and related heterocycles demonstrates the potential for creating diverse bioactive molecules from base structures involving ethoxy and phenylpiperazine moieties (Li, Zhang, Dai, Du, & Xue, 2012).

Antioxidant and Anticancer Activity

Research on derivatives of compounds with structural similarities to 2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has shown promising antioxidant and anticancer activities. Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties have been synthesized and demonstrated notable antioxidant activity, with some compounds outperforming well-known antioxidants like ascorbic acid. Additionally, these compounds exhibited selective cytotoxicity against certain cancer cell lines, indicating potential therapeutic applications (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Enzyme Inhibition and Biological Evaluation

The design and synthesis of compounds based on 1,2,4-triazolo and pyridazine scaffolds have also been targeted for biological evaluations, particularly as enzyme inhibitors. Such studies involve the structural optimization to enhance biological activity against specific targets, demonstrating the compound's versatility for developing pharmacologically relevant agents (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, makes them a precise pharmacophore with a bioactive profile, as they can make specific interactions with different target receptors .

Biochemical Pathways

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways related to its potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that similar studies may be needed for this compound to understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may have potential effects at the molecular and cellular levels related to its potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2S/c1-2-33-21-10-8-19(9-11-21)25-27-26-22-12-13-23(28-31(22)25)34-18-24(32)30-16-14-29(15-17-30)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHSFLHMLPPGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

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